molecular formula C19H23N3O2S B215809 N-(2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No. B215809
M. Wt: 357.5 g/mol
InChI Key: JLHXXJGZQJUGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide, also known as MeOPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide acts as a selective serotonin receptor agonist and dopamine receptor antagonist, which results in the modulation of neurotransmitter levels in the brain. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and hippocampus, which are regions of the brain involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide has been shown to have significant effects on the levels of neurotransmitters in the brain, which can lead to changes in behavior and mood. It has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters involved in mood regulation and reward processing. N-(2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide has also been shown to have anxiolytic and antidepressant effects in animal models, which suggest its potential therapeutic applications in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide has several advantages for lab experiments, such as its high purity and stability, which make it suitable for use in various assays and tests. However, its limited solubility in water can pose challenges in its formulation and administration. Additionally, further studies are needed to determine its toxicity and safety profile before it can be considered for clinical use.

Future Directions

For research could include the optimization of its pharmacokinetic properties, the development of novel formulations for improved delivery, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to determine its mechanism of action and potential interactions with other drugs.

Synthesis Methods

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide can be synthesized through a multi-step process involving the reaction of 2-methoxyaniline with 4-methoxybenzaldehyde, followed by the addition of piperazine and the subsequent reaction with carbon disulfide to form the carbothioamide derivative. The synthesis method has been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been shown to exhibit significant antidepressant and anxiolytic effects in animal models, and its mechanism of action is believed to involve the modulation of the serotonergic and dopaminergic systems in the brain.

properties

Product Name

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H23N3O2S/c1-23-16-9-7-15(8-10-16)21-11-13-22(14-12-21)19(25)20-17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3,(H,20,25)

InChI Key

JLHXXJGZQJUGEB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3OC

Origin of Product

United States

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